ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H12BrNO2 and its molecular weight is 282.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis
- Ethyl indole carboxylates, including derivatives like ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, have been the subject of structural analysis and synthetic methods. For instance, the structure of monobrominated ethyl indole-3-carboxylate, closely related to the compound , was elucidated to distinguish between 5- and 6-bromoindoles, highlighting the complexity in bromoindole chemistry (Leggetter & Brown, 1960).
- Synthetic studies often focus on creating new derivatives of ethyl indole carboxylates for various applications. For example, the synthesis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate involved a detailed analysis of its crystal structure and vibrational spectral studies (Luo et al., 2019).
Biomedical Research
- Indole derivatives, including those similar to this compound, have been studied for their potential in biomedical applications. Research on ethyl 5-hydroxy-1H-indole-3-carboxylates demonstrated significant anti-hepatitis B virus activities, indicating the therapeutic potential of such compounds (Zhao et al., 2006).
Antimicrobial Research
- Brominated tryptophan derivatives, which include bromoindole carboxylates, have shown promise in antimicrobial research. A study investigating brominated alkaloids from Thorectidae sponges found that compounds such as 6-bromo-1H-indole-3-carboxylic acid methyl ester inhibited the growth of Staphylococcus epidermidis (Segraves & Crews, 2005).
Chemical Reactions and Catalysis
- Ethyl indole carboxylates are also studied for their behavior in various chemical reactions. For instance, the Friedel-Crafts reaction of ethyl indole-2-carboxylate showed unexpected acylation, producing a mixture of 3-, 5-, and 7-acylindole carboxylates. This indicates the complex reactivity of these compounds, relevant for synthesis and catalysis (Murakami et al., 1988).
Material Science
- In material science, the synthesis of novel indole derivatives is of interest. Research on the facile synthesis of deaza-analogues of bisindole marine alkaloid Topsentin included the preparation of ethyl indole carboxylates, demonstrating their utility in the development of new materials (Carbone et al., 2013).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate could involve further exploration of its potential therapeutic applications.
Mechanism of Action
Target of Action
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, causing changes that result in their biological activity . These interactions can involve binding to receptors, inhibiting enzymes, or modulating cellular pathways .
Biochemical Pathways
Indole derivatives affect various biochemical pathways, contributing to their broad-spectrum biological activities . They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to exert various biological effects, depending on their specific structures and targets .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, enzymes, proteins, and other biomolecules . These interactions can influence various biochemical reactions, contributing to their broad-spectrum biological activities .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-6-8-4-7(2)5-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIFCUFDYHGQAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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